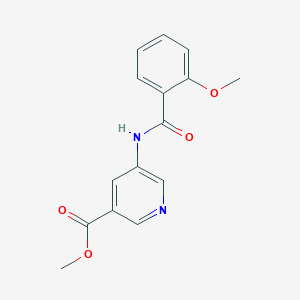

Methyl 5-(2-methoxybenzamido)nicotinate

Description

Methyl 5-(2-methoxybenzamido)nicotinate is a chemical compound with the molecular formula C15H14N2O4 and a molecular weight of 286.28 g/mol . This compound is characterized by the presence of a nicotinate moiety linked to a methoxybenzamido group, making it a derivative of nicotinic acid.

Properties

Molecular Formula |

C15H14N2O4 |

|---|---|

Molecular Weight |

286.28 g/mol |

IUPAC Name |

methyl 5-[(2-methoxybenzoyl)amino]pyridine-3-carboxylate |

InChI |

InChI=1S/C15H14N2O4/c1-20-13-6-4-3-5-12(13)14(18)17-11-7-10(8-16-9-11)15(19)21-2/h3-9H,1-2H3,(H,17,18) |

InChI Key |

LQPNFQBWQPGZLE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CN=CC(=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-methoxybenzamido)nicotinate typically involves the esterification of nicotinic acid followed by the introduction of the methoxybenzamido group. One common method involves the reaction of nicotinic acid with methanol in the presence of a strong acid catalyst to form methyl nicotinate. This intermediate is then reacted with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-methoxybenzamido)nicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nicotinate moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Methyl 5-(2-methoxybenzamido)nicotinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of Methyl 5-(2-methoxybenzamido)nicotinate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory processes. It may also influence cellular signaling pathways, leading to changes in gene expression and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Methyl nicotinate: A simpler ester of nicotinic acid used for its vasodilatory properties.

Ethyl nicotinate: Another ester of nicotinic acid with similar biological activities.

Nicotinamide: A derivative of nicotinic acid with distinct pharmacological properties.

Uniqueness

Methyl 5-(2-methoxybenzamido)nicotinate is unique due to the presence of the methoxybenzamido group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other nicotinate derivatives and contributes to its specific applications in research and industry .

Biological Activity

Methyl 5-(2-methoxybenzamido)nicotinate is a compound of interest due to its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is derived from nicotinic acid, featuring a methoxybenzamide moiety that enhances its biological activity. The presence of the methoxy group is believed to influence the compound's lipophilicity and permeability across biological membranes.

The biological activity of this compound can be attributed to several mechanisms:

- Vasodilation : Similar to other nicotinic acid derivatives, this compound may induce vasodilation, enhancing blood flow. This effect is likely mediated by the release of prostaglandins, which are known to promote vascular smooth muscle relaxation .

- Antinociceptive Effects : Research indicates that methyl nicotinate analogs exhibit antinociceptive properties, suggesting potential applications in pain management .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The compound's lipophilicity aids in its absorption through biological membranes.

- Metabolism : It is expected to undergo hydrolysis to yield active metabolites, similar to other methyl nicotinate derivatives .

- Excretion : The metabolites are primarily excreted via renal pathways.

Biological Activity Data

Case Studies and Research Findings

- Vasodilation Studies : In human subjects, topical application of methyl nicotinate resulted in significant vasodilation and erythema, confirming its role as a peripheral vasodilator. This was evidenced by increased blood flow at the application site due to prostaglandin release .

- Antinociceptive Research : A study demonstrated that oral administration of methyl nicotinate (5 and 10 mg/kg) led to a marked reduction in pain responses in animal models, indicating its potential as an analgesic agent .

- Comparative Analyses : this compound has been compared with other nicotinic acid derivatives, showing superior activity in terms of both vasodilation and pain relief .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.